molecular formula C9H18ClNO2S B11785401 Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride

Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride

Cat. No.: B11785401
M. Wt: 239.76 g/mol
InChI Key: HSMMBBXWPSNSSQ-UHFFFAOYSA-N
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Description

Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diethylamine with a thioester, followed by cyclization to form the thiazolidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidine ring .

Scientific Research Applications

Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-diethylthiazolidine-4-carboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of diethyl groups at the 2-position enhances its lipophilicity and may influence its interaction with biological targets .

Properties

Molecular Formula

C9H18ClNO2S

Molecular Weight

239.76 g/mol

IUPAC Name

methyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2S.ClH/c1-4-9(5-2)10-7(6-13-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

HSMMBBXWPSNSSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(CS1)C(=O)OC)CC.Cl

Origin of Product

United States

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